4-(3,5-Dimethoxybenzoyl)isoquinoline

説明

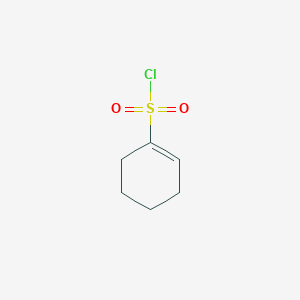

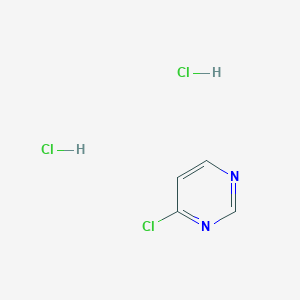

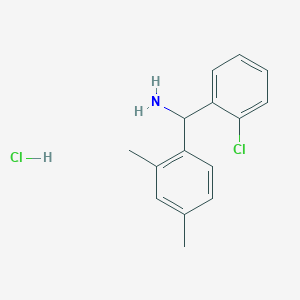

4-(3,5-Dimethoxybenzoyl)isoquinoline, also known as 4-DBI, is a synthetic compound in the isoquinoline family. It has a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol .

Synthesis Analysis

The synthesis of isoquinolines involves various methods such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and Ru (II)-catalyzed C-H functionalization . The synthesis of new isoquinoline derivatives and the study of their mechanism of cardiotropic action on the contractile activity of rat papillary muscle are highly interesting .Molecular Structure Analysis

The molecular structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . It has a molecular weight of 293.32 and a complexity of 375 .Chemical Reactions Analysis

Isoquinoline synthesis involves various reactions such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and Ru (II)-catalyzed C-H functionalization . These reactions provide isoquinolines in excellent yields and short reaction times .Physical And Chemical Properties Analysis

4-(3,5-Dimethoxybenzoyl)isoquinoline has a molecular weight of 293.32 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用

Electrochemical Oxidation and Synthesis Approaches

Research on the electrochemical oxidation of aromatic ethers, including studies on isoquinoline derivatives, explores the chemical transformations and synthesis of complex molecules. Carmody, Sainsbury, and Newton (1980) discussed the cyclisation and anodic oxidation processes, demonstrating the formation of isoquinolinium salts and the challenges in achieving intramolecular aryl-aryl coupling (Carmody, Sainsbury, & Newton, 1980). Such studies provide insights into the mechanisms of chemical reactions and the synthesis of novel compounds with potential pharmacological applications.

Synthesis of Benzimidazo and Azolo Isoquinolines

The synthesis and evaluation of benzimidazo[2,1-a]isoquinolines reveal their cytotoxicity against cancer cell lines, highlighting the potential of isoquinoline derivatives in anticancer research (Deady & Rodemann, 2001). This research indicates the broad spectrum of biological activities that isoquinoline compounds can exhibit, underscoring their relevance in the development of new therapeutic agents (Deady & Rodemann, 2001).

Alkaloid Isolation and Pharmacological Activities

The isolation of isoquinoline alkaloids from natural sources, such as Menispermum dauricum, and their subsequent characterization, showcases the diversity of isoquinoline structures and their significance in natural product chemistry and potential drug discovery (Zhang et al., 2004). The identified compounds, including dimethoxyisoquinolinones, underscore the ongoing interest in isoquinoline derivatives for their pharmacological properties (Zhang, Ye, Zhao, & Che, 2004).

Analgesic and Anti-inflammatory Activities

The synthesis and pharmacological evaluation of isoquinolinones for analgesic and anti-inflammatory activities demonstrate the therapeutic potential of isoquinoline derivatives. Yusov et al. (2019) synthesized novel isoquinolinones, examining their effectiveness in pain relief and inflammation reduction, suggesting that such compounds could serve as leads for the development of new medications (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Safety And Hazards

The safety data sheet for isoquinoline indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

特性

IUPAC Name |

(3,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHDIFJRTWOXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxybenzoyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)